molecular formula C22H14N2O3S B2461278 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile CAS No. 1114850-41-7

4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile

Cat. No.: B2461278
CAS No.: 1114850-41-7
M. Wt: 386.43
InChI Key: WEQUFWIPYKXBKF-UHFFFAOYSA-N
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Description

4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile is a complex organic compound that features a benzothiazine ring system

Preparation Methods

The synthesis of 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoyl chloride with 2-aminobenzenesulfonamide to form an intermediate, which is then cyclized to produce the benzothiazine ring.

Chemical Reactions Analysis

4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research indicates its potential use in developing new drugs for treating various diseases, including cancer and diabetes.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile include other benzothiazine derivatives such as:

  • 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoic acid
  • 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S/c23-14-16-10-12-18(13-11-16)24-15-21(22(25)17-6-2-1-3-7-17)28(26,27)20-9-5-4-8-19(20)24/h1-13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQUFWIPYKXBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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